molecular formula C7H7ClN2 B14444266 Diazene, chloro(4-methylphenyl)- CAS No. 77971-66-5

Diazene, chloro(4-methylphenyl)-

Cat. No.: B14444266
CAS No.: 77971-66-5
M. Wt: 154.60 g/mol
InChI Key: QDKYODKGZURAGT-UHFFFAOYSA-N
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Description

Diazene, chloro(4-methylphenyl)- is an organic compound that belongs to the class of diazenes, which are characterized by the presence of a nitrogen-nitrogen double bond. This compound is particularly notable for its chloro and methyl substituents on the phenyl ring, which can significantly influence its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diazene, chloro(4-methylphenyl)- typically involves the diazotization of 4-chloroaniline followed by a coupling reaction with a suitable reagent. One common method includes the following steps:

Industrial Production Methods: Industrial production of diazene, chloro(4-methylphenyl)- often involves large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pH, and reagent concentrations, are meticulously controlled to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Diazene, chloro(4-methylphenyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Diazene, chloro(4-methylphenyl)- has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diazene, chloro(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways involved in various biological processes .

Comparison with Similar Compounds

  • Diazene, (4-methoxyphenyl)phenyl-
  • 4-Chloro-3-methylphenol
  • 1-(4-chlorophenyl)-2-[4-(alkyloxy)phenyl]diazene

Comparison: Diazene, chloro(4-methylphenyl)- is unique due to its specific substituents, which influence its reactivity and applications. Compared to similar compounds, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

77971-66-5

Molecular Formula

C7H7ClN2

Molecular Weight

154.60 g/mol

IUPAC Name

chloro-(4-methylphenyl)diazene

InChI

InChI=1S/C7H7ClN2/c1-6-2-4-7(5-3-6)9-10-8/h2-5H,1H3

InChI Key

QDKYODKGZURAGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=NCl

Origin of Product

United States

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